molecular formula C11H12O5 B8371247 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid

Cat. No.: B8371247
M. Wt: 224.21 g/mol
InChI Key: RLRPYPFZNBJMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound.

    Introduction of the methoxy group: This step often involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Addition of the methoxycarbonyl group: This can be done through esterification reactions using methanol and a suitable acid catalyst.

    Methylation of the aromatic ring: This step can be achieved using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.

    3-Methylbenzoic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.

    2-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.

Uniqueness

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is unique due to the presence of all three functional groups (methoxy, methoxycarbonyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

5-methoxy-2-methoxycarbonyl-3-methylbenzoic acid

InChI

InChI=1S/C11H12O5/c1-6-4-7(15-2)5-8(10(12)13)9(6)11(14)16-3/h4-5H,1-3H3,(H,12,13)

InChI Key

RLRPYPFZNBJMEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound L (50.0 g, 210 mmol) in 1,2-dimethoxyethane (260 mL) was added 8% aqueous NaOH (262 mL) at 0° C. The mixture was stirred at room temperature for 1 hour, washed with ethyl acetate and acidified to pH 2 using 3 mol/L HCl. The precipitate was filtered and washed with water to give compound M (40.0 g). The filtrate was extracted with ethyl acetate 3 times. The combined organic layers were washed with saturated brine and dried over anhydrous Na2SO4. Filtration and evaporation of the solvent gave compound M (5.47, 96% total yield) as a white powder. 1H NMR (CDCl3, 400 MHz): δ 2.35 (3H, s), 3.86 (3H, s), 3.90 (3H, s), 6.97 (1H, d, J=2.4 Hz), 7.39 (1H, d, J=2.4 Hz). EIMS (+): 224 [M]+
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
262 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

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